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molecular formula C10H9F3N2O B8335275 Amino-5-ethoxy-4-trifluoromethyl-benzonitrile

Amino-5-ethoxy-4-trifluoromethyl-benzonitrile

Cat. No. B8335275
M. Wt: 230.19 g/mol
InChI Key: LCVOEBRLAUJMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446113B2

Procedure details

Iron powder (40.96 g, 733 mmol) was added in small portions over 5 min to a stirred suspension of finely grinded 5-ethoxy-2-nitro-4-trifluoromethyl-benzonitrile from step 3 (42.79 g, 164.5 mmol) in MeOH (85 mL) and conc. HCl (102 mL) with water bath cooling keeping the internal temperature at 40-50° C. The resulting mixture was stirred for further 1 h at ca. 50° C. and then poured into ice cold H2O (700 mL). The precipitate was filtered, washed with water, dried, and dissolved in boiling EtOH (800 mL), activated carbon (ca. 10 g) was added, the mixture was refluxed for 45 min, the hot solution was filtered and evaporated to dryness to leave a yellow solid (31.81 g, 84%), which was used without further purification. MS (EI) 230.1 [M].
[Compound]
Name
ice
Quantity
700 mL
Type
reactant
Reaction Step One
Name
5-ethoxy-2-nitro-4-trifluoromethyl-benzonitrile
Quantity
42.79 g
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two
Name
Quantity
102 mL
Type
solvent
Reaction Step Two
Name
Quantity
40.96 g
Type
catalyst
Reaction Step Two
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:5]([C:15]([F:18])([F:17])[F:16])=[CH:6][C:7]([N+:12]([O-])=O)=[C:8]([CH:11]=1)[C:9]#[N:10])[CH3:2]>CO.Cl.[Fe]>[NH2:12][C:7]1[CH:6]=[C:5]([C:15]([F:17])([F:18])[F:16])[C:4]([O:3][CH2:1][CH3:2])=[CH:11][C:8]=1[C:9]#[N:10]

Inputs

Step One
Name
ice
Quantity
700 mL
Type
reactant
Smiles
Step Two
Name
5-ethoxy-2-nitro-4-trifluoromethyl-benzonitrile
Quantity
42.79 g
Type
reactant
Smiles
C(C)OC=1C(=CC(=C(C#N)C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
85 mL
Type
solvent
Smiles
CO
Name
Quantity
102 mL
Type
solvent
Smiles
Cl
Name
Quantity
40.96 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for further 1 h at ca. 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
at 40-50° C
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
the hot solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C#N)C=C(C(=C1)C(F)(F)F)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 31.81 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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